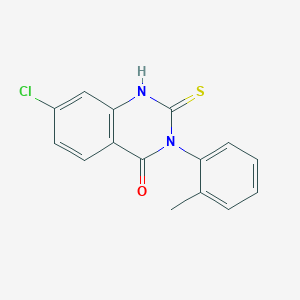

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, or 7C3MPSQ4O, is a synthetic compound with a variety of applications in the scientific research field. It has a wide range of potential uses in a variety of fields, including pharmacology, biochemistry, and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 7C3MPSQ4O.

Scientific Research Applications

- Imidazo[1,2-a]pyridines have demonstrated antiviral activity against various viruses . Researchers have explored their potential as inhibitors of viral replication, making them promising candidates for drug development.

- Some imidazo[1,2-a]pyridines exhibit antiulcer properties . These compounds may help prevent or treat gastric ulcers by modulating acid secretion or promoting mucosal healing.

- Imidazo[1,2-a]pyridines have been investigated as antibacterial agents . Their ability to inhibit bacterial growth makes them valuable in combating infections caused by pathogenic bacteria.

- Researchers have identified imidazo[1,2-a]pyridines as potential anticancer agents . These compounds may interfere with cancer cell proliferation, signaling pathways, or DNA repair mechanisms.

- Imidazo[1,2-a]pyridines have shown antifungal effects . They could be useful in treating fungal infections by targeting specific cellular processes in fungi.

- Some imidazo[1,2-a]pyridines exhibit antitubercular activity . These compounds may contribute to the fight against tuberculosis, a global health concern.

- Imidazo[1,2-a]pyridines have been described as CDK inhibitors . CDKs play a crucial role in cell cycle regulation, and inhibiting them can impact cancer cell growth.

- Certain imidazo[1,2-a]pyridines act as calcium channel blockers . These compounds may find applications in cardiovascular medicine.

Antiviral Properties

Antiulcer Activity

Antibacterial Effects

Anticancer Potential

Antifungal Activity

Antituberculosis Properties

Cyclin-Dependent Kinase (CDK) Inhibition

Calcium Channel Blockade

properties

IUPAC Name |

7-chloro-3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-7-6-10(16)8-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCPEMGRHWAIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)

![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)

![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)